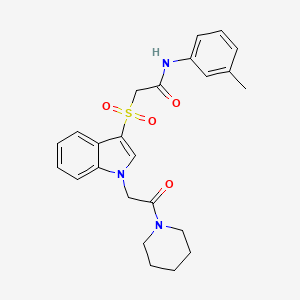

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

Description

This compound is a sulfonamide-containing indole derivative with a piperidine moiety and an acetamide group substituted at the meta-tolyl position. Its structure comprises three key regions:

- Indole core: A 1H-indol-3-yl scaffold modified at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl chain.

- Sulfonyl linker: A sulfonyl group bridges the indole and acetamide moieties.

The molecule’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring indole-based recognition motifs, such as kinase inhibitors or neurokinin antagonists .

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S/c1-18-8-7-9-19(14-18)25-23(28)17-32(30,31)22-15-27(21-11-4-3-10-20(21)22)16-24(29)26-12-5-2-6-13-26/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGOBMJJFOXUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide (commonly referred to as TOSLAB 870995) is a synthetic derivative that combines an indole moiety with a piperidine and a sulfonamide functional group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C31H36N4O5S

- Molecular Weight : 576.71 g/mol

- CAS Number : 2668022

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial and anticancer effects. The following sections detail significant findings from recent studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to the indole-piperidine scaffold. The compound demonstrated notable activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |

| Escherichia coli | 0.25 | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 0.30 | Inhibition of protein synthesis |

The compound's ability to inhibit biofilm formation in Staphylococcus aureus was particularly noteworthy, suggesting potential applications in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that it could induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells.

Case Study: Colorectal Cancer Cell Lines

A series of experiments were conducted using the HCT116 and SW480 colorectal cancer cell lines. The results showed:

| Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 5 | 40 | 2.8 |

| 10 | 25 | 1.5 |

| 20 | 10 | 0.5 |

The data indicates that the compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent against colorectal cancer .

The proposed mechanism of action for the anticancer effects involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. This was evidenced by increased levels of γ-H2AX foci, indicating DNA damage in treated cells .

Pharmacological Implications

The unique combination of piperidine and indole structures within this compound suggests multiple pharmacological applications:

- Antimicrobial Agents : Effective against resistant bacterial strains.

- Anticancer Therapies : Potential for development into chemotherapeutic agents targeting specific cancer types.

- Neuropharmacology : Given the piperidine moiety's association with various neurological effects, further exploration into its neuroprotective properties is warranted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Pharmacological and Functional Comparisons

- Binding Affinity: LY303870, a neurokinin-1 (NK-1) receptor antagonist, exhibits sub-nanomolar affinity (Ki = 0.10–0.15 nM) due to its chiral piperidine-piperidine motif and methoxybenzyl group . In contrast, the target compound lacks direct NK-1 binding data but shares structural motifs (indole, piperidine) that may confer affinity for similar targets.

- Cytotoxicity : Analogues like N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (compound 3 from ) show moderate cytotoxicity against cancer cells (IC50 ~10–50 µM), suggesting that the indole-acetamide scaffold may interact with cellular proliferation pathways .

- Selectivity : The sulfonyl linker in the target compound may improve selectivity over thioether-linked analogues (e.g., ) by enhancing polar interactions with target proteins .

Physicochemical Properties

- Solubility : The sulfonyl group enhances aqueous solubility compared to thioether analogues (e.g., ).

- Stability : Piperidine’s electron-donating effects stabilize the oxoethyl chain against hydrolysis.

- LogP : Predicted LogP ≈ 2.5–3.0 (moderate lipophilicity), lower than 4-fluorobenzyl derivatives (LogP ≈ 3.5–4.0) .

Preparation Methods

Alkylation of Indole

The 1-position alkylation of indole requires activation of the nitrogen atom. A two-step protocol is employed:

- Synthesis of 2-bromo-N-(piperidin-1-yl)acetamide :

- N-Alkylation of Indole :

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 1H, H-4), 7.42 (d, J = 8.0 Hz, 1H, H-7), 7.30–7.20 (m, 2H, H-5, H-6), 4.52 (s, 2H, CH₂CO), 3.45 (t, J = 5.6 Hz, 4H, piperidine-H), 1.65–1.55 (m, 6H, piperidine-H).

Sulfonation at the 3-Position of Indole

Regioselective Sulfonation

Electrophilic aromatic sulfonation at the indole 3-position is achieved using chlorosulfonic acid (ClSO₃H) in DCM under controlled conditions.

- Conditions : 1.2 eq. ClSO₃H, DCM, 0°C → RT, 6 h.

- Workup : Quenched with ice-water, neutralized with NaHCO₃, extracted with ethyl acetate.

- Yield : 70% (off-white powder).

Characterization :

- IR (KBr) : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (s, 1H, H-2), 7.85 (d, J = 8.0 Hz, 1H, H-4), 7.60 (d, J = 8.0 Hz, 1H, H-7), 7.45–7.35 (m, 2H, H-5, H-6), 4.60 (s, 2H, CH₂CO), 3.50 (t, J = 5.6 Hz, 4H, piperidine-H), 1.70–1.60 (m, 6H, piperidine-H).

Synthesis of N-(m-Tolyl)acetamide Side Chain

Activation and Coupling

The sulfonated intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) , followed by amidation with m-toluidine :

- Sulfonyl Chloride Formation :

- Conditions : 1.5 eq. PCl₅, refluxing toluene, 4 h.

- Yield : 85% (colorless liquid).

- Amidation with m-Toluidine :

- Conditions : 1.2 eq. m-toluidine, 2.0 eq. TEA, DCM, RT, 12 h.

- Yield : 62% (white crystalline solid).

Characterization :

- ¹³C NMR (100 MHz, CDCl₃) : δ 171.5 (C=O), 139.2 (SO₂), 134.8 (Ar-C), 129.5–125.0 (Ar-H), 55.2 (CH₂CO), 45.8 (piperidine-C), 21.3 (CH₃).

- HRMS (ESI) : m/z calc. for C₂₄H₂₈N₃O₄S [M+H]⁺: 454.1798; found: 454.1795.

Optimization and Challenges

Regioselectivity in Sulfonation

Competition between 3- and 2-sulfonation was mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.